molecular formula C39H57ClNO3PPd B1530589 SPhos Palladacycle CAS No. 1028206-58-7

SPhos Palladacycle

Cat. No. B1530589
M. Wt: 760.7 g/mol
InChI Key: PKUBBTRMQUGGJP-UHFFFAOYSA-M
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Description

SPhos palladacycle is a type of palladium-catalyzed organic synthesis, and is widely used in laboratory experiments and in the pharmaceutical industry. It is a powerful and efficient method of producing various organic compounds and is used in a variety of applications, including drug synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Catalysis in Organic Synthesis

SPhos Palladacycles have found significant application in catalyzing various organic synthesis reactions. They have been instrumental in facilitating carbon-carbon coupling reactions like the Suzuki-Miyaura, Sonogashira, Stille, Heck, Glaser-type, and Kumada reactions in both aqueous and organic media (Susanto et al., 2012). Additionally, their use in asymmetric synthesis has been explored, highlighting their potential in creating chiral phosphines with a variety of functional groups, which can be applied in cancer research (Chew & Leung, 2016).

Application in Suzuki Coupling Reactions

SPhos Palladacycles have shown exceptional efficacy in Suzuki coupling reactions. They have been utilized in the double Suzuki coupling of N-heteroaryl halides with 1,4-benzenediboronic acid, producing desired products with good yields (Xiao et al., 2015). Also, water-soluble SPhos-palladacycles have been used as catalysts for amination and Suzuki coupling of aryl chlorides in water, demonstrating high efficiency in these coupling reactions (Han et al., 2016).

Advances in Asymmetric Induction and Catalysis

Chiral SPhos Palladacycles have been applied in transition-metal catalysis to achieve asymmetric induction, a crucial aspect in the synthesis of bioactive compounds. The influence of the C−Pd bond in these palladacycles on their catalytic activity has been extensively studied, revealing that reaction selectivity can be manipulated by choosing appropriate sp2- or sp3-hybridized C,P-palladacycle catalysts (Mo et al., 2014).

Exploration in Cancer Research

SPhos Palladacycles have been explored for their potential in cancer research. For example, their biological effects on A2780 ovarian carcinoma cells were studied, demonstrating selective cytotoxicity and the ability to induce apoptosis and autophagy in these cells. Their impact on angiogenesis, a key factor in cancer progression, has also been investigated, showing that they can exert either pro- or antiangiogenic effects, which could be significant in various clinical applications (Reigosa-Chamorro et al., 2021).

Facilitating Novel Organic Reactions

SPhos Palladacycles have enabled the development of novel organic reactions, such as palladium-catalyzed C(sp3)-H amination reactions and the synthesis of indolines, essential in many pharmaceutical targets (Sun et al., 2019).

properties

IUPAC Name

chloropalladium(1+);dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35O2P.C8H10N.C5H12O.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-4H,6-7,9H2;1-4H3;1H;/q;-1;;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUBBTRMQUGGJP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)CCN.Cl[Pd+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H57ClNO3PPd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SPhos Palladacycle

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
A Jacquin-Labarre, S Coufourier, R Tamion… - …, 2020 - ACS Publications
… Heating the indoline products 4a in the presence of the chlorinated SPhos-palladacycle 3a-Cl led essentially to the formation of indole 5a (Table 2, entry 1), especially in the absence of …
Number of citations: 4 pubs.acs.org
S Handa, MP Andersson, F Gallou… - Angewandte Chemie …, 2016 - Wiley Online Library
The new monophosphine ligand HandaPhos has been identified such that when complexed in a 1:1 ratio with Pd(OAc) 2 , enables Pd‐catalyzed cross‐couplings to be run using ≤…
Number of citations: 148 onlinelibrary.wiley.com
J de Jong, D Heijnen, H Helbert… - Chemical …, 2019 - pubs.rsc.org
… Using Pd-PEPPSI 21,22 (entry 10) in this solvent didn’t improve the conversion, but Pd 2 (dba) 3 /SPhos (entry 9) and SPhos palladacycle G1 (entry 8) gave comparable conversion. Pd …
Number of citations: 7 pubs.rsc.org
RY Huang, PT Franke, N Nicolaus, M Lautens - Tetrahedron, 2013 - Elsevier
… Interestingly, the yield increased to 48% when the Buchwald type SPhos palladacycle Pd–1 … As the SPhos palladacycle is utilized in our domino reaction, oxidative addition is unlikely to …
Number of citations: 34 www.sciencedirect.com
L Hu, Q Li, L Yao, B Xu, X Wang, X Liao - Organic letters, 2018 - ACS Publications
… Buchwald’s precatalyst SPhos palladacycle (SPhos Pd G2) was discovered as the most favorable catalyst for the Suzuki cross-coupling, which converted 8 into 17 in 97% yield. Notably, …
Number of citations: 9 pubs.acs.org
SR Gurung, C Mitchell, J Huang, M Jonas… - … Process Research & …, 2017 - ACS Publications
A revised Miyaura borylation process has been developed using tetrahydroxydiboron that avoids the use of bis(pinacolato) diboron and hence the need to hydrolyze the resulting …
Number of citations: 37 pubs.acs.org
NC Bruno, SL Buchwald - Strem Chemicals, Inc., 2014 - strem.com
Palladium-catalyzed cross-coupling reactions have become common tools for CC and CX bond formation in academic and industrial settings. 1-2 Privileged ligand scaffolds have …
Number of citations: 8 www.strem.com
M Rickhaus, LM Bannwart, O Unke… - European Journal of …, 2015 - Wiley Online Library
… Both precatalyst XPhos- and SPhos-palladacycle systems described by Buchwald and co-workers,15 showed a tendency to also initiate cross coupling on the bromines, which was …
NC Bruno - Acc. Chem. Res, 2008 - Citeseer
Palladium-catalyzed cross-coupling reactions have become common tools for CC and CX bond formation in academic and industrial settings. 1-2 Privileged ligand scaffolds have …
Number of citations: 2 citeseerx.ist.psu.edu
T Yamamoto, T Yamakawa - Organic letters, 2012 - ACS Publications
The palladium-catalyzed cross-coupling of chlorotrifluoroethylene and arylboronic acids proceeds in the presence of a base and H 2 O to provide α,β,β-trifluorostyrene derivatives in …
Number of citations: 23 pubs.acs.org

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